N-Hydroxy-2-aminofluorene
Description
N-Hydroxy-2-aminofluorene (N-OH-2-AF; CAS 53-94-1) is a critical proximate carcinogenic metabolite of 2-aminofluorene (2-AF), formed via N-hydroxylation catalyzed by cytochrome P450 enzymes (CYP1A2) and N-acetyltransferases (NATs) . This compound is central to experimental cancer research due to its potent genotoxic properties, primarily through the formation of DNA adducts after metabolic activation . Studies dating back to the 1960s established N-OH-2-AF as a key intermediate in aromatic amine carcinogenesis, with increased carcinogenic activity compared to its parent compound, 2-AF, in rodents . Its mutagenicity and DNA-binding efficiency have made it a model compound for understanding chemical carcinogenesis mechanisms.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14-15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCLXJPUTJMRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201045 | |
| Record name | N-Fluorene-2-yl-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-94-1 | |
| Record name | N-Hydroxy-2-aminofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fluorene-2-yl-hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Fluorene-2-yl-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61M94X4V24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-FLUORENE-2-YL-HYDROXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Chemical Reduction of 2-Nitrofluorene
The reduction of 2-nitrofluorene to N-hydroxy-2-aminofluorene represents a direct and high-yield synthetic route. Mallesha et al. (2001) demonstrated this method using zinc dust as the reducing agent in the presence of ammonium chloride (NH₄Cl) and D,L-histidine as a proton donor under mildly alkaline conditions (pH 7.4–7.5) . The reaction proceeds at 20–30°C for 45 minutes, achieving a 91% yield. The mechanism involves sequential nitro group reduction to hydroxylamine and subsequent protonation:
Key Reaction Parameters
This method is favored for its simplicity and scalability, though the use of zinc dust necessitates careful handling to avoid over-reduction to 2-aminofluorene.
Deacetylation of N-Hydroxy-2-acetylaminofluorene
N-Hydroxy-2-acetylaminofluorene (N-OH-2-AAF) serves as a precursor to N-OH-2-AF via hydrolytic deacetylation. Studies using rat liver S9 homogenate or alkaline conditions (0.1 M NaOH, 40°C) have shown efficient conversion . The enzymatic pathway involves sulfotransferase-mediated cleavage, while chemical deacetylation follows nucleophilic acyl substitution:
Comparative Yields
| Condition | Yield | Source |
|---|---|---|
| Rat liver S9 | 85–90% activation | PNAS (1982) |
| 0.1 M NaOH, 40°C | >95% | Cancer Research (1970) |
Enzymatic deacetylation is physiologically relevant but less practical for bulk synthesis due to enzyme availability. Alkaline hydrolysis offers higher reproducibility and avoids biological matrices.
Acylation-Rearrangement of 2-Aminofluorene Derivatives
A novel two-step method involves acylation of 2-aminofluorene with acetoxyacetyl chloride followed by saponification . The intermediate N-acetoxy-N-glycolyl-2-aminofluorene undergoes an intramolecular O→O acyl shift, yielding N-hydroxy derivatives:
Optimized Conditions
-
Acylation : 0°C, anhydrous dichloromethane, 2-hour reaction.
-
Saponification : 0.1 M KOH, 25°C, 1-hour stirring.
This route is advantageous for producing stable intermediates but requires stringent anhydrous conditions.
Comparative Analysis of Synthesis Methods
Efficiency and Practicality
| Method | Yield | Scalability | Safety Concerns |
|---|---|---|---|
| Zinc Reduction | 91% | High | Zn dust flammability |
| Alkaline Deacetylation | >95% | Moderate | Corrosive NaOH |
| Acylation-Rearrangement | 78% | Low | Moisture sensitivity |
Purity Considerations
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-aminofluorene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Acetylation: It can be acetylated to form N-acetyl-N-acetoxyaminofluorene.
Sulfation: The hydroxyl group can be sulfated by cytosolic sulfur transferase.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Acetylation: Acetyltransferase enzymes facilitate the acetylation process.
Sulfation: Sulfur transferase enzymes are involved in the sulfation reaction.
Major Products:
Nitroso Derivatives: Formed through oxidation.
N-acetyl-N-acetoxyaminofluorene: Formed through acetylation.
N-acetyl-N-sulfoxyaminofluorene: Formed through sulfation.
Scientific Research Applications
Carcinogenesis Studies
N-Hydroxy-2-aminofluorene is extensively used to investigate the mechanisms of cancer development. Research has shown that it can lead to the formation of DNA adducts, which are associated with various cancers, particularly in organs like the liver, bladder, and kidney.
Case Study : A study demonstrated that this compound could induce tumors in laboratory rats when administered over time, highlighting its potential as a carcinogen .
Mutagenesis Research
The compound is utilized to explore DNA damage and repair mechanisms. It serves as a model for studying the effects of environmental mutagens on genetic material.
Data Table: Mutagenic Effects of this compound
Biochemical Tools
This compound is employed as a biochemical tool to study the metabolic activation of carcinogens and the formation of DNA adducts. It aids in understanding how certain enzymes metabolize carcinogenic compounds.
Mechanism Insights : The metabolic activation involves enzymes such as NAT1 and NAT2, which catalyze the conversion of this compound into reactive species that can bind to DNA .
Chemical Reactivity and Mechanisms
This compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form nitroso derivatives.
- Acetylation : Forms N-acetyl-N-acetoxyaminofluorene.
- Sulfation : The hydroxyl group can be sulfated by cytosolic sulfur transferases.
Summary of Findings
Research on this compound highlights its critical role in understanding cancer mechanisms and mutagenesis. Its ability to form DNA adducts makes it a valuable tool for studying genetic damage caused by environmental factors. The compound's interactions with metabolic enzymes provide insights into individual susceptibility to cancer based on genetic variations.
Mechanism of Action
N-Hydroxy-2-aminofluorene exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation, often involving enzymes such as cytochrome P450 and acetyltransferases . The activated metabolites can interact with DNA, leading to the formation of DNA adducts, which can cause mutations and contribute to carcinogenesis .
Comparison with Similar Compounds
Table 1: Mutagenicity of N-OH-2-AF vs. Other N-Hydroxyarylamines
| Compound | Revertants/nmole (Strain YG1024) | Revertants/nmole (Strain YG1029) |
|---|---|---|
| N-OH-2-AF | 5,170 | 50,700 |
| N-Hydroxy-Glu-P-1 | 3,000 | 69,400 |
| 2-Aminoanthracene | 351 | 7,450 |
| 2-Nitrofluorene | 3,040 | 875 |
Carcinogenic Activity
N-OH-2-AF is a potent carcinogen in rodents, inducing tumors in the liver, bladder, and skin. Its carcinogenicity exceeds that of 2-AF due to its direct reactivity with DNA after O-acetylation or sulfation . In contrast, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) —a related metabolite—requires deacetylation to N-OH-2-AF for full carcinogenic activation, making it less potent in species with high deacetylase activity (e.g., mice) . Reactive esters of N-OH-2-AF, such as N-myristoyloxy-2-acetylaminofluorene, demonstrate 100-fold higher carcinogenic potency than N-acetoxy derivatives, highlighting the role of esterifying groups in bioactivation .
Metabolic Activation Pathways
- O-Acetylation: Both human NAT1 and NAT2 catalyze the O-acetylation of N-OH-2-AF, but NAT1 exhibits higher affinity (Km ≈ 50 µM vs. NAT2 Km ≈ 200 µM) . This step generates N-acetoxy-2-aminofluorene, an electrophilic species that binds DNA .
- Glucuronidation: N-OH-2-AF forms N-glucuronides in dog and human liver, which hydrolyze in acidic urine to regenerate reactive intermediates, contributing to bladder carcinogenesis .
- Species Variability: Hamster liver cytosol activates N-OH-2-AF 6–7× more efficiently than rat liver due to higher NAT activity . Guinea pigs, which lack N-hydroxylation capacity, are resistant to 2-AF carcinogenicity .
Table 2: Enzymatic Activation of N-OH-2-AF Across Species
| Enzyme Source | O-Acetylation Activity (pmol/min/mg) | DNA Adduct Formation (pmol/mg DNA) |
|---|---|---|
| Human NAT1 | 120 | 21 (rat nuclei) |
| Human NAT2 | 45 | 10 (mouse nuclei) |
| Hamster Liver Cytosol | 230 | 15 |
DNA Adduct Profiles
N-OH-2-AF forms N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF) adducts, which are mutagenic hotspots causing frameshift mutations . Rat liver nuclei exhibit twice the DNA binding (21 pmol/mg) compared to mice (10 pmol/mg), correlating with higher tumor susceptibility in rats . In contrast, N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) forms adducts preferentially at adenine residues, leading to distinct mutation spectra .
Cytotoxicity vs. Mutagenicity
N-OH-2-AF is moderately cytotoxic (50–70% survival in TA1538 at 10 µM) but highly mutagenic. In contrast, N-hydroxy-2-naphthylamine is highly cytotoxic (20% survival) but weakly mutagenic, suggesting divergent mechanisms of cellular damage .
Implications for Risk Assessment
- Species-Specific Metabolism : The high N-OH-2-AF activation in hamsters and rabbits contrasts with low activity in guinea pigs, underscoring the need for cross-species extrapolation in toxicity studies .
Biological Activity
N-Hydroxy-2-aminofluorene (N-OH-2-AF) is a significant metabolite of 2-aminofluorene, a known carcinogen. This compound has been extensively studied for its biological activities, particularly its role in DNA adduct formation and carcinogenicity. This article provides a comprehensive overview of the biological activity of N-OH-2-AF, including metabolic pathways, genotoxic effects, and case studies that illustrate its impact on human health.
Metabolic Activation
This compound undergoes metabolic activation primarily via N-acetyltransferases (NATs), specifically NAT1 and NAT2. These enzymes catalyze the conversion of N-OH-2-AF to reactive metabolites that can form DNA adducts, leading to mutagenesis and tumorigenesis. Studies have shown that:
- Genotype Influence : The activity of NAT2 is influenced by genetic polymorphisms, which can predispose individuals to different cancer risks. Slow acetylators have been associated with increased risks for urinary bladder cancers, while rapid acetylators are linked to colorectal cancers .
- Kinetic Parameters : Kinetic studies have demonstrated that the apparent and for NAT2 are higher than those for NAT1 when metabolizing N-OH-2-AF, indicating a more efficient metabolic process in rapid acetylators .
Genotoxic Effects
The genotoxic potential of this compound has been demonstrated through various assays:
- Comet Assay : A single exposure to N-OH-2-AF resulted in significant DNA damage in skin cells, as measured by the comet assay, highlighting its potent genotoxic properties .
- DNA Adduct Formation : The formation of DNA adducts is a critical mechanism through which N-OH-2-AF exerts its carcinogenic effects. Studies using the -postlabeling assay have shown that exposure leads to increased levels of DNA adducts, which correlate with the duration and intensity of exposure .
Case Studies and Research Findings
Several studies have provided insight into the biological activity of N-OH-2-AF:
-
Animal Models : In experiments with Syrian hamsters, both NAT1 and NAT2 were shown to catalyze the metabolic activation of N-OH-2-AF to form DNA adducts. The study emphasized the role of genetic factors in determining susceptibility to cancer induced by arylamine carcinogens .
Isozyme Activity Ratio (NAT2/NAT1) DNA Adduct Formation NAT1 1 Low NAT2 18 High -
Carcinogenicity Evidence : Long-term feeding studies in rats demonstrated that dietary exposure to 2-aminofluorene resulted in significant tumor formation, with N-OH-2-AF being implicated as a key metabolite responsible for initiating carcinogenesis .
Tumor Type Control Incidence Treated Incidence Mammary Gland Adenocarcinomas 1/20 7/9 Bladder Tumors 0/20 4/9 - Teratogenic Effects : Research has indicated that N-OH-2-AF may also exhibit teratogenic effects. In zebrafish models, exposure led to embryotoxic outcomes, suggesting that this compound could interfere with normal developmental processes .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-OH-2-AF in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, biomarker studies of structurally similar compounds (e.g., 2-hydroxyfluorene) employ LC-MS/MS to measure geometric means and reproducibility in biospecimens like urine or plasma . Prior validation should include calibration curves, spike-recovery tests, and assessment of intra-/inter-day variability (CV% WS/BS).
Q. How is N-OH-2-AF metabolized in vivo, and what enzymes are involved?
- Methodology : N-OH-2-AF undergoes enzymatic activation via cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO). In vitro microsomal assays (e.g., guinea pig liver microsomes) demonstrate that CYP1A2 and FMO3 catalyze N-hydroxylation, forming DNA-reactive intermediates. Kinetic parameters (Km, Vmax) should be determined using substrate depletion or metabolite formation assays .
Q. What are the primary DNA adducts formed by N-OH-2-AF, and how are they detected?
- Methodology : N-OH-2-AF forms covalent adducts with guanine residues, particularly at codons 12 and 14 in the K-ras gene. Techniques like ³²P-postlabeling or HPLC-ESI-MS/MS are used to identify adducts. For example, studies using synthetic DNA fragments with CpG methylation mimic endogenous genomic contexts to assess adduct specificity .
Advanced Research Questions
Q. How do genetic polymorphisms in CYP/FMO enzymes influence N-OH-2-AF bioactivation and carcinogenicity?
- Methodology : Use humanized mouse models or recombinant enzyme systems to compare metabolic rates across genetic variants. For instance, Razzouk et al. (1982) identified strain-specific differences in guinea pig microsomal N-hydroxylation activity via immunoinhibition assays with anti-CYP antibodies . Correlate metabolic data with mutagenicity (e.g., Ames test) to assess risk stratification.
Q. What experimental models best replicate N-OH-2-AF-induced carcinogenesis for mechanistic studies?
- Methodology : Primary human hepatocytes or 3D organoid cultures are preferred for in vitro studies due to retained metabolic competence. In vivo, transgenic mice expressing human CYP1A2/FMO3 can model tissue-specific adduct formation. Dose-response studies should integrate pharmacokinetic (AUC, Cmax) and pharmacodynamic (DNA adduct levels) endpoints .
Q. How does N-OH-2-AF interact with nuclear receptors to modulate gene expression in carcinogenesis?
- Methodology : Transcriptomic profiling (RNA-seq) or chromatin immunoprecipitation (ChIP) can identify targets like aryl hydrocarbon receptor (AhR) or NF-κB. For example, co-treatment with AhR antagonists (e.g., CH223191) in HepG2 cells may suppress N-OH-2-AF-induced CYP1A1 upregulation .
Q. What are the critical discrepancies in reported metabolic pathways of N-OH-2-AF across species?
- Methodology : Comparative metabolomics using liver S9 fractions from rodents, primates, and humans. Frederick et al. (1982) noted that guinea pigs lack certain sulfotransferases, reducing sulfate conjugation efficiency compared to rats. Cross-species extrapolation requires caution and validation via isotopic tracer studies .
Data Contradictions and Resolution Strategies
Q. Why do some studies report conflicting results on the role of epoxide hydrolase in N-OH-2-AF detoxification?
- Analysis : Variability in enzyme activity measurements may stem from differences in tissue preparation (e.g., microsomal vs. cytosolic fractions) or substrate concentrations. Reproducibility can be improved by standardizing assay conditions (pH, cofactors) and using isoform-specific inhibitors .
Q. How to reconcile disparities in DNA adduct quantification between ³²P-postlabeling and MS-based methods?
- Resolution : ³²P-postlabeling detects bulky adducts but lacks structural specificity, whereas MS provides exact mass identification but requires higher adduct levels. A tiered approach—screening with ³²P followed by MS validation—is recommended for robust datasets .
Notes for Experimental Design
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
